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Feature/Aspect Sekikaic Acid (A Depside) Atranorin (A Depside)

Key Antidiabetic [1], Antioxidant Antioxidant & Cytoprotective [4],
Pharmacological [1], Cardioprotective [2], Anticancer/Tumorigenesis Suppression [5] [6],
Activities Inhibits CBP/p300 coactivator  Analgesic & Anti-inflammatory [7], Antimicrobial

[3] [7][8]

| Reported Molecular Targets & Mechanisms | * a-Glucosidase & a-Amylase (ICso: 41.5-42.0 pg/mL)
[1] -« CBP/p300 GACKIX Domain (ICso: 34-64 pM) [3] * Pancreatic -cell regeneration [1] | * B-catenin
nuclear import & signaling [5] « AP-1 & STAT signaling [5] « Rho GTPases (Racl, Cdc42, RhoA) [5] ¢
AKT kinase (potential inhibitor) [6] | | In Vivo Efficacy Moedels | « Streptozotocin-induced Type 2 Diabetic
Rats [1] ¢ Cyclophosphamide-induced Cardiotoxicity in Rats [2] | * Human Lung Cancer Xenografts (Mice)
[5] « Sprague Dawley Rats (Systemic Effects) [9] | | Key Experimental Findings | * 44.2% blood glucose
reduction in diabetic rats [1] * Improved lipid profile [1] ¢ Preserved cardiac antioxidants [2] | ¢ Inhibits
cancer cell migration/invasion [5] * Reduces tumor volume & weight [5] ¢ Protects cells from H202-induced
oxidative stress [4] | | Cytotoxicity / Safety Profile | Not cytotoxic at antidiabetic doses [1] | * Non-cytotoxic
to healthy cells at studied doses (10 mg/kg) [9] * Low hemolytic activity & genotoxicity [6] « Can cause mild
anemia in long-term treatment [9] | | Research Status | Early pre-clinical; promising for metabolic
syndromes and as a PPI inhibitor [1] [3] [2] | More extensive pre-clinical research; investigated for cancer,

MDS, and inflammatory conditions [5] [7] [6] |
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Detailed Experimental Insights

For a deeper dive, here are the methodologies and key findings from pivotal studies on each compound.

Sekikaic Acid

¢ Antidiabetic Activity [1]: In a streptozotocin-induced Type 2 diabetic rat model, Sekikaic Acid (2
mg/kg body weight) was administered. The study involved assessing plasma glucose levels weekly
and conducting biochemical analysis of lipid profiles. Histological examination of the pancreas was
performed. Key Finding: A significant 44.2% reduction in blood glucose was observed in the third
week, alongside improved lipid profiles and regeneration of pancreatic -cells.

¢ Molecular Target Identification [3]: A fluorescence polarization (FP) assay was used to screen for
inhibitors of the MLL-GACKIX interaction. Key Finding: Sekikaic acid was identified as a potent
inhibitor (ICso 34 uM for MLL; 64 uM for KID), acting via a mixed direct/allosteric binding mechanism
on the dynamic interface of the CBP/p300 coactivator, showcasing unique specificity.

Atranorin

¢ Anticancer Mechanism [5]: In vitro studies on A549 human lung cancer cells used wound healing
and invasion assays. Luciferase reporter assays (TOPFLASH for 3-catenin, AP-1, STAT) and gRT-
PCR were employed to measure gene expression (e.g., CD44, cyclin-D1, c-myc).
Immunofluorescence and Western blotting assessed protein localization and levels. Key Finding:
Atranorin (5 pg/mL) suppressed cancer cell motility and tumorigenesis by inhibiting 3-catenin nuclear
import and downregulating 3-catenin/LEF and c-jun/AP-1 downstream target genes.

¢ Redox Properties & Cytoprotection [4]: In vitro free radical scavenging assays were conducted
against various reactive species. The cytoprotective effect was evaluated on H202-challenged SH-
SY5Y human neuroblastoma cells using the MTT viability assay. Key Finding: Atranorin
demonstrated differential redox activity, acting as a superoxide scavenger and protecting cells from
H202-induced viability impairment, despite showing pro-oxidant behavior in other contexts.

Signaling Pathways and Experimental Workflows

To help visualize the core mechanisms of action described in the literature, the following diagrams outline

the key pathways.
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Sekikaic Acid: Antidiabetic Mechanism & Experimental Workflow
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This diagram illustrates the proposed antidiabetic mechanism of Sekikaic Acid, which involves the
inhibition of key digestive enzymes, leading to lowered blood glucose, and the promotion of pancreatic [3-

cell regeneration.

Atranorin: Suppression of Cancer Cell Motility & Tumorigenesis
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This diagram summarizes the multi-targeted mechanism by which Atranorin suppresses cancer cell motility

and tumorigenesis, impacting several critical signaling pathways and downstream processes simultaneously.

Conclusion and Research Considerations

In summary, while both sekikaic acid and atranorin are lichen depsides with overlapping antioxidant

properties, they demonstrate distinct and promising pharmacological profiles:

¢ Sekikaic Acid shows strong potential in managing metabolic diseases like diabetes and in
cardioprotection, with a unigue mechanism of targeting protein-protein interactions.

e Atranorin exhibits a broader and more deeply studied scope, particularly in oncology, where it
modulates multiple signaling pathways to suppress tumor progression, and in managing
inflammation and pain.

For future research, consider that both compounds require more in vivo studies and clinical trials to fully

ascertain their efficacy and safety profiles in humans [7]. Their natural origin and multi-target mechanisms
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make them fascinating candidates for further drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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